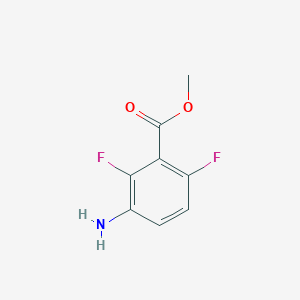

Methyl 3-amino-2,6-difluorobenzoate

Description

Contextualization within Fluorinated Benzoate (B1203000) Chemistry

Methyl 3-amino-2,6-difluorobenzoate is a member of the fluorinated benzoate family, a class of compounds characterized by the presence of one or more fluorine atoms on a benzoic acid methyl ester. The inclusion of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. In the case of this specific compound, the two fluorine atoms at the 2 and 6 positions, along with the amino group at the 3 position, create a unique electronic and steric environment.

The fluorine atoms are highly electronegative and can influence the acidity of the carboxylic acid group, the reactivity of the aromatic ring, and the compound's metabolic stability. The presence of the amino group provides a site for further chemical modifications, such as substitution reactions. The hydrochloride salt form of this compound is often used to improve its stability and solubility in water under acidic conditions.

Significance as a Research Chemical and Intermediate

As a research chemical, this compound serves as a fundamental building block in the synthesis of more complex molecules. nordmann.global Its utility spans across several key areas of chemical science and industry.

This compound is a crucial intermediate in the development of new pharmaceutical drugs. nordmann.global The difluoro motif is known to enhance the metabolic stability and bioavailability of drug candidates, which are critical properties for their effectiveness in the body. Structurally similar aminobenzoates are precursors to a variety of therapeutic agents, including anticoagulants and anti-inflammatory drugs. For instance, related compounds like Methyl 3-amino-2-fluorobenzoate are important in the synthesis of kinase inhibitors such as Dabrafenib, which is used to treat certain types of cancer. chemicalbook.compharmaffiliates.com

While the primary focus of research has been in the pharmaceutical sector, the structural features of this compound also suggest its potential as an intermediate in the synthesis of agrochemicals and dyestuffs. The presence of the fluorinated benzene (B151609) ring can contribute to the biological activity required for pesticides and herbicides, and the amino group is a common feature in the chromophores of many synthetic dyes.

The unique electronic properties conferred by the fluorine atoms make this compound a candidate for incorporation into advanced materials. It can potentially be used in the synthesis of specialized polymers and nanomaterials where fine-tuning of electronic and physical characteristics is essential.

In the broader field of materials science, fluorinated organic compounds are of interest for their potential application in electronic devices. The electron-withdrawing nature of fluorine can influence the energy levels of molecular orbitals, a key factor in the performance of organic semiconductors. Research in this area is ongoing to explore how compounds like this compound could be utilized in the development of new electronic materials.

Overview of Research Trajectories and Future Directions

Current research on this compound is largely driven by its applications in medicinal chemistry. Future research is likely to continue in this direction, with a focus on synthesizing novel drug candidates with improved efficacy and safety profiles. Additionally, there is growing interest in exploring its potential in materials science, particularly in the design of new organic electronic materials. Further investigations into its reactivity and the development of more efficient synthetic routes will also be crucial for expanding its applications.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 84832-02-0 | nih.govsigmaaldrich.comcookechem.comchemblink.com |

| Molecular Formula | C8H7F2NO2 | nordmann.globalnih.govsigmaaldrich.comcookechem.com |

| Molecular Weight | 187.14 g/mol | nih.govcookechem.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 96% - 98% | sigmaaldrich.comcookechem.com |

| Storage Temperature | 2-8°C, Sealed in dry | sigmaaldrich.com |

| Solubility | Very slightly soluble (0.73 g/L at 25°C) | chemblink.com |

| Density | 1.355 ± 0.06 g/cm³ (at 20°C) | chemblink.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHGFLADBGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670230 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-02-0 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Methyl 3 Amino 2,6 Difluorobenzoate

Established Synthetic Routes and Protocols

The preparation of Methyl 3-amino-2,6-difluorobenzoate is most commonly achieved through the reduction of its nitro precursor or by direct modification of the corresponding carboxylic acid.

Reduction of Methyl 2,6-difluoro-3-nitrobenzoate

A principal and widely utilized strategy for synthesizing this compound is the reduction of the nitro group of Methyl 2,6-difluoro-3-nitrobenzoate. patsnap.com This precursor is a stable compound that can be prepared through the nitration of 2,6-difluorobenzoic acid followed by esterification with methanol (B129727). patsnap.com The nitro group at the 3-position is then reduced to an amino group to yield the final product.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes. This process is frequently employed in industrial settings due to its high selectivity and yield. nih.gov

Reaction Scheme: The hydrogenation of Methyl 2,6-difluoro-3-nitrobenzoate to this compound is carried out by reacting the nitro compound with hydrogen gas in the presence of a palladium on activated carbon (Pd/C) catalyst.

Detailed Research Findings: The reaction is typically performed in a solvent such as methanol or ethanol (B145695). sciencemadness.org The use of palladium on carbon is favored because it provides high activity for the hydrogenation of aromatic hydrocarbons. google.com The process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, where the reduction occurs. Mild reaction conditions, such as temperatures between 30-80°C and pressures around 6 bar, have been found effective for similar nitrile hydrogenations over Pd/C, suggesting these conditions could be adapted for this reduction. nih.gov For the reduction of similar nitrobenzoates, quantitative yields are achievable with catalyst loadings of less than 0.5 mol% of 5% Pd/C at pressures above 3 bar. sciencemadness.org

Table 1: Reaction Parameters for Catalytic Hydrogenation

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Catalyst | 5% or 10% Palladium on activated carbon (Pd/C) | nih.govsciencemadness.orggoogle.com |

| Reactant | Methyl 2,6-difluoro-3-nitrobenzoate | nih.govtcichemicals.com |

| Solvent | Methanol, Ethanol | sciencemadness.org |

| Pressure | Atmospheric to >3 bar | sciencemadness.org |

| Temperature | Room Temperature to 80°C | nih.gov |

| Yield | Quantitative | sciencemadness.org |

While catalytic hydrogenation is a preferred method, other reducing agents can also effectively convert the nitro group to an amine.

Iron in Acetic Acid (Fe/AcOH): The reduction of aromatic nitro compounds using iron powder in an acidic medium is a classic and cost-effective method. In one documented procedure for a similar compound, methyl 3-nitrobenzoate, five equivalents of reduced iron powder were used in a solvent mixture of ethanol, acetic acid, and water. sciencemadness.org The reaction proceeds via single electron transfers from the iron metal, with the acid serving to activate the iron and protonate the nitro group.

Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite is another effective reducing agent for nitroarenes, particularly for substrates soluble in aqueous solutions. sciencemadness.org The reduction of 3-nitrobenzoic acid has been successfully achieved using sodium dithionite in an aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution, suggesting a similar approach could be viable for the ester if hydrolysis is carefully managed. sciencemadness.org

Table 2: Comparison of Alternative Reducing Agents

| Reducing Agent | Conditions | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Iron/Acetic Acid | Ethanol/Water/Acetic Acid solvent | Cost-effective, readily available reagents | Generates significant iron sludge waste, can be slow | sciencemadness.org |

| Sodium Dithionite | Aqueous NaOH or NH₃ | Rapid for water-soluble substrates | Risk of ester hydrolysis, product isolation can be complex | sciencemadness.org |

Synthetic Approaches from Related Difluorobenzoic Acid Derivatives

An alternative to the reduction of a nitro-intermediate is to begin with a pre-existing amino-functionalized benzoic acid derivative.

This route involves the direct esterification of 3-amino-2,6-difluorobenzoic acid with methanol to form the methyl ester. This is a straightforward and common transformation in organic synthesis.

Detailed Research Findings: The esterification can be accomplished under acidic conditions. A standard procedure involves dissolving the aminobenzoic acid in methanol and adding a catalytic amount of a strong acid, such as concentrated sulfuric acid, and heating the mixture to reflux. patsnap.com Another effective method is the use of thionyl chloride (SOCl₂) in anhydrous methanol. In this process, thionyl chloride reacts with methanol to form methyl sulfite (B76179) and HCl in situ, which catalyzes the esterification. This method was used in the synthesis of a related Boc-protected amino acid, where the acid was added to a pre-prepared solution of thionyl chloride in methanol at low temperature. nih.gov

Table 3: Esterification Methods

| Method | Reagents | Conditions | Key Features | Source |

|---|---|---|---|---|

| Fischer Esterification | Methanol, Concentrated Sulfuric Acid (catalyst) | Reflux, 5 hours | Equilibrium-driven, requires excess methanol or water removal | patsnap.com |

| Thionyl Chloride | Methanol, Thionyl Chloride | Ice bath, then stir overnight | High-yielding, irreversible, generates HCl in situ | nih.gov |

The synthesis of this compound from a 4-substituted precursor like Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate is not a direct or commonly documented pathway. Such a transformation would require complex rearrangement or a multi-step process involving removal of the 4-amino group and re-introduction at the 3-position, which is synthetically inefficient.

A more plausible, though indirect, route would involve a Boc-protected version of the desired 3-amino isomer. For instance, 3-amino-2,6-difluorobenzoic acid could be first protected with a tert-butoxycarbonyl (Boc) group, followed by esterification, and finally deprotection of the Boc group to yield the target molecule.

Hypothetical Synthetic Steps:

Protection: Reaction of 3-amino-2,6-difluorobenzoic acid with Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to form N-(tert-butoxycarbonyl)-3-amino-2,6-difluorobenzoic acid. nih.gov

Esterification: Conversion of the protected acid to its methyl ester using methods described in section 2.1.2.1. nih.gov

Deprotection: Removal of the Boc protecting group, typically using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to reveal the free amine and yield this compound.

This sequence ensures the amino group does not interfere with the esterification reaction and is a standard strategy in multi-step organic synthesis.

Patent-Disclosed Synthetic Strategies

Patented synthetic routes for compounds like this compound are often embedded within broader patents for the synthesis of complex therapeutic agents. A common and logical strategy disclosed in such literature involves the reduction of a nitro-substituted precursor. This approach is favored for its reliability and the ready availability of starting materials.

The synthesis generally begins with the nitration of a suitable difluorobenzoic acid derivative, followed by esterification to yield Methyl 2,6-difluoro-3-nitrobenzoate. The crucial step is the subsequent reduction of the nitro group to an amine.

Key Precursor: Methyl 2,6-difluoro-3-nitrobenzoate This nitro-substituted intermediate is central to many synthetic strategies. nih.govtcichemicals.comchemimpex.com Its preparation is a foundational step towards obtaining the target amino compound.

| Property | Value |

| IUPAC Name | methyl 2,6-difluoro-3-nitrobenzoate |

| Molecular Formula | C₈H₅F₂NO₄ |

| Molecular Weight | 217.13 g/mol |

| Appearance | White to Almost white powder to crystal |

The final and critical transformation is the reduction of the nitro group of Methyl 2,6-difluoro-3-nitrobenzoate. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a prevalent method in industrial settings due to its efficiency and cleaner reaction profile.

Innovative and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methods. These principles are being applied to the synthesis of valuable intermediates like this compound.

Exploration of Environmentally Benign Solvents and Reagents

The principles of green chemistry encourage the use of less hazardous solvents and reagents. In the context of synthesizing fluorinated amines, research has explored the use of supercritical fluids or aqueous conditions to replace volatile organic solvents. While specific literature on the green synthesis of this compound is nascent, general trends in the synthesis of fluorinated aromatic amines point towards the adoption of safer alternatives. For instance, the use of biocatalysts in aminotransferase reactions presents a potential green route for the introduction of amino groups, avoiding harsh chemical reagents.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the forefront of improving the synthesis of complex molecules. For the preparation of this compound, catalytic reduction of the nitro precursor, Methyl 2,6-difluoro-3-nitrobenzoate, is a key area of focus.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. It is a highly efficient method that typically produces the desired amine in high yield with water as the only byproduct, making it an environmentally attractive option.

| Catalyst | Typical Conditions | Advantages |

| Palladium on Carbon (Pd/C) | H₂ gas, Methanol or Ethanol solvent, Room temperature | High efficiency, clean reaction, catalyst can be recycled |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, Acetic acid solvent | Effective for a wide range of substrates |

| Raney Nickel | H₂ gas, Ethanol solvent | Cost-effective |

The choice of catalyst and reaction conditions can be optimized to ensure high selectivity and yield, minimizing the formation of byproducts.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of pharmaceutical intermediates. researchgate.netnih.govyoutube.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. youtube.com

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the nitration, esterification, and subsequent reduction could be performed in a "telescoped" sequence, where the output of one reactor flows directly into the next. acs.org This approach minimizes manual handling of intermediates and can enhance safety, particularly when dealing with energetic intermediates like nitro compounds or hazardous reagents. youtube.com The superior heat exchange in microreactors allows for the safe execution of highly exothermic reactions. acs.org

Synthesis of Isomers and Related Fluorinated Aminobenzoates

The synthetic methodologies developed for this compound can often be adapted for the preparation of its isomers and other related fluorinated aminobenzoates.

Methyl 3-amino-2-fluorobenzoate Synthesis

The synthesis of the related isomer, Methyl 3-amino-2-fluorobenzoate, provides insight into the chemistry of fluorinated aminobenzoates. A common laboratory-scale synthesis involves the esterification of 3-amino-2-fluorobenzoic acid.

Esterification Reaction: A solution of 3-amino-2-fluorobenzoic acid in methanol is treated with thionyl chloride at a reduced temperature. The mixture is then refluxed for several hours. The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and it also facilitates the esterification of the carboxylic acid. After the reaction is complete, the product is typically isolated by removing the solvent and purifying the residue.

Reaction Details

| Starting Material | Reagents | Solvent | Conditions | Product |

| 3-Amino-2-fluorobenzoic acid | Thionyl chloride | Methanol | 0°C to reflux | Methyl 3-amino-2-fluorobenzoate |

This method is effective for preparing the methyl ester, which is a valuable building block in its own right for various chemical syntheses.

Methyl 2-amino-3,6-difluorobenzoate Synthesis

Detailed synthetic procedures for Methyl 2-amino-3,6-difluorobenzoate are not extensively documented in publicly available chemical literature. While related compounds, such as those with bromo-substituents, are mentioned, a direct and established route to this specific isomer is not readily found. Further research would be required to develop a reliable synthetic pathway, likely involving a multi-step sequence starting from a suitable difluorinated precursor.

Methyl 3-amino-4,5-difluorobenzoate Synthesis

Methyl 4-amino-2,6-difluorobenzoate Synthesis

A potential pathway to Methyl 4-amino-2,6-difluorobenzoate begins with the hydrolysis of Methyl 4-cyano-2,6-difluorobenzoate. The resulting 4-cyano-2,6-difluorobenzoic acid can then undergo a reduction of the cyano group to an amino group, followed by esterification of the carboxylic acid with methanol. Another approach involves the nitration of 2,6-difluorobenzoic acid. However, controlling the regioselectivity of the nitration to favor the 4-position is a significant challenge. If successful, the resulting 4-nitro-2,6-difluorobenzoic acid would be reduced to the corresponding amine and subsequently esterified.

Table 1: Proposed Synthesis of Methyl 4-amino-2,6-difluorobenzoate

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2,6-Difluorobenzoic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitro-2,6-difluorobenzoic acid |

| 2 | 4-Nitro-2,6-difluorobenzoic acid | Reducing agent (e.g., H₂/Pd/C) | 4-Amino-2,6-difluorobenzoic acid |

Methyl 4-amino-3,5-difluorobenzoate Synthesis

The synthesis of Methyl 4-amino-3,5-difluorobenzoate can be adapted from a documented procedure for its ethyl ester counterpart. nih.goviucr.orgrsc.org The synthesis commences with 4-bromo-2,6-difluoroaniline, which undergoes a cyanation reaction using copper(I) cyanide in dimethylformamide (DMF) to yield 4-amino-3,5-difluorobenzonitrile. nih.goviucr.orgrsc.org The nitrile is then hydrolyzed under basic conditions with sodium hydroxide, followed by acidification to produce 4-amino-3,5-difluorobenzoic acid. nih.goviucr.orgrsc.org The final step is a Fischer esterification using methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester. nih.goviucr.org

Table 2: Synthesis of Methyl 4-amino-3,5-difluorobenzoate

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Bromo-2,6-difluoroaniline | CuCN, DMF | 4-Amino-3,5-difluorobenzonitrile | 42% iucr.org |

| 2 | 4-Amino-3,5-difluorobenzonitrile | 1. NaOH, H₂O; 2. HCl | 4-Amino-3,5-difluorobenzoic acid | 84.2% nih.goviucr.org |

Methyl 2-amino-4,5-difluorobenzoate Synthesis

A common route to Methyl 2-amino-4,5-difluorobenzoate involves the reduction of the corresponding nitro compound. The synthesis starts with 4,5-difluoro-2-nitrobenzoic acid, which is reduced to 2-amino-4,5-difluorobenzoic acid. chemicalbook.com This reduction is typically achieved through catalytic hydrogenation using palladium on carbon as the catalyst in a methanol solvent under a hydrogen atmosphere. chemicalbook.com The resulting aminobenzoic acid is then esterified with methanol, often with the aid of an acid catalyst like thionyl chloride or sulfuric acid, to produce the final methyl ester.

Table 3: Synthesis of Methyl 2-amino-4,5-difluorobenzoate

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 4,5-Difluoro-2-nitrobenzoic acid | H₂, Pd(OH)₂/C, Methanol | 2-Amino-4,5-difluorobenzoic acid | 100% chemicalbook.com |

Methyl 3-amino-2,4-difluorobenzoate Synthesis

A specific, well-documented synthetic pathway for Methyl 3-amino-2,4-difluorobenzoate is not readily found in the surveyed chemical literature. The synthesis of this isomer would necessitate a carefully designed route to control the regiochemistry of the functional groups on the benzene (B151609) ring.

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate Synthesis

The synthesis of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is typically achieved through the esterification of 4-amino-2,3,5,6-tetrafluorobenzoic acid. The parent acid can be prepared from pentafluorobenzoic acid through a process of amination. The esterification is a standard procedure, reacting the tetrafluorinated aminobenzoic acid with methanol in the presence of an acid catalyst.

Table 4: Synthesis of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Pentafluorobenzoic acid | Aminating agent | 4-Amino-2,3,5,6-tetrafluorobenzoic acid |

Iii. Chemical Transformations and Reaction Mechanisms

Reactivity of the Amino Group

The amino group (-NH₂) attached to the benzene (B151609) ring is a primary aromatic amine, which is a versatile functional group capable of undergoing a variety of chemical transformations. Its nucleophilic nature is central to its reactivity, although this is somewhat modulated by the electronic effects of the adjacent fluorine atom and the ester group.

Acylation Reactions and Amide Formation

Acylation of the amino group is a common transformation, leading to the formation of amides. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

The amino group of Methyl 3-amino-2,6-difluorobenzoate readily reacts with sulfonyl chlorides (R-SO₂Cl). This reaction, a type of acylation, is a standard method for forming sulfonamides. The reaction proceeds via a nucleophilic attack of the nitrogen atom of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

A general procedure for this type of transformation involves dissolving the parent amine in a suitable solvent, such as dichloromethane, and adding a base, like pyridine (B92270), to act as an acid scavenger. youtube.com The sulfonyl chloride is then added, often at a controlled temperature to manage the exothermic nature of the reaction. youtube.com

Table 1: General Conditions for Sulfonylation of Aryl Amines

| Parameter | Condition | Purpose | Citation |

| Starting Amine | This compound | Nucleophile | |

| Reagent | Aryl or Alkyl Sulfonyl Chloride | Electrophile | youtube.com |

| Base | Pyridine or other non-nucleophilic base | Neutralizes HCl byproduct | youtube.com |

| Solvent | Dichloromethane (DCM) or similar aprotic solvent | Dissolves reactants | youtube.com |

| Temperature | 0°C to room temperature | Controls reaction rate | youtube.com |

The reaction between this compound and a sulfonyl chloride yields a sulfonamide derivative. These derivatives are an important class of compounds in medicinal chemistry. The stability of the resulting sulfonamide C-N bond is a key feature of this reaction. For instance, the reaction with 2,6-difluorobenzenesulfonyl chloride would yield Methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-2,6-difluorobenzoate.

Table 2: Example of Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | 2,6-Difluorobenzenesulfonyl chloride | Methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-2,6-difluorobenzoate |

Alkylation Reactions

The amino group of this compound can undergo N-alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the possibility of multiple alkylations and side reactions. acs.org More modern and selective methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, offer a more efficient route. chemistrysteps.com

This methodology involves the reaction of the amine with an alcohol in the presence of a transition metal catalyst, such as a ruthenium complex. chemistrysteps.com The catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then condenses with the amine to form an imine. The resulting metal hydride species then reduces the imine to the desired alkylated amine, regenerating the catalyst in the process. This method is atom-efficient, with water being the only byproduct. chemistrysteps.com Aromatic amines bearing fluoro substituents have been shown to be suitable substrates for this type of transformation. chemistrysteps.com

Table 3: General Scheme for N-Alkylation via Hydrogen Autotransfer

| Reactant 1 | Reactant 2 | Catalyst | Product | Citation |

| This compound | Primary or Secondary Alcohol (e.g., Benzyl alcohol) | Ruthenium or Iridium Complex | N-alkylated this compound | chemistrysteps.com |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). wikipedia.org The resulting aryl diazonium salt is a highly valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), which can be replaced by a wide variety of nucleophiles. wikipedia.org

Sandmeyer Reaction: This is a classic set of reactions where the diazonium group is replaced by a nucleophile, often catalyzed by copper(I) salts. ucalgary.ca This allows for the introduction of groups that are otherwise difficult to install on an aromatic ring.

Table 4: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product's 3-Substituent | Reaction Name/Type | Citation |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction | ucalgary.ca |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction | ucalgary.ca |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction | ucalgary.ca |

| KI | -I (Iodo) | Sandmeyer-type | ucalgary.ca |

| HBF₄, then heat | -F (Fluoro) | Balz-Schiemann Reaction | wikipedia.org |

| H₂O, heat | -OH (Hydroxy) | Hydrolysis | ucalgary.ca |

Azo Coupling: Aryl diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols or anilines. This reaction, known as azo coupling, forms azo compounds (Ar-N=N-Ar'), which are often intensely colored and used as dyes. acs.org The coupling typically occurs at the para position of the activated ring. acs.org

Reactivity of the Ester Group

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2,6-difluorobenzoic acid, under either acidic or basic conditions. ucalgary.ca

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction is the reverse of Fischer esterification. chemistrysteps.comucalgary.ca

Base-Promoted Hydrolysis (Saponification): This reaction is irreversible and involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The initial product is the sodium salt of the carboxylic acid (a carboxylate), which is then protonated in a separate acidic workup step to yield the final carboxylic acid. youtube.commasterorganicchemistry.com The irreversibility is due to the final deprotonation of the carboxylic acid by the base. youtube.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-amino-2,6-difluorobenzoate and methanol (B129727). ucla.edu

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol, (3-amino-2,6-difluorophenyl)methanol. masterorganicchemistry.comorgosolver.com

Table 5: Reactions of the Ester Group

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.), heat | 3-Amino-2,6-difluorobenzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-Amino-2,6-difluorobenzoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ (cat.) | Alkyl 3-amino-2,6-difluorobenzoate |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₃O⁺ | (3-Amino-2,6-difluorophenyl)methanol |

Hydrolysis to Carboxylic Acid

The ester functional group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 3-amino-2,6-difluorobenzoic acid. This transformation is typically achieved under basic conditions. The reaction involves the saponification of the methyl ester using an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.com

This hydrolysis is a critical step in synthetic pathways where the carboxylate functionality is required for subsequent reactions, such as amide bond formation. google.commasterorganicchemistry.com The resulting 3-amino-2,6-difluorobenzoic acid is a valuable building block in its own right. researchgate.net

Table 1: General Conditions for Hydrolysis

| Reagent(s) | Solvent(s) | Reaction Type | Product |

| 1. Aq. NaOH or LiOH2. HCl or other acid | Water, THF, Methanol | Saponification | 3-Amino-2,6-difluorobenzoic acid |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, converting it into a new ester. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a typical base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide) attacks the ester's carbonyl carbon. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

While this is a standard reaction for esters, specific documented examples of transesterification for this compound are not prevalent in the surveyed literature. However, the general mechanism is expected to apply.

Table 2: Representative Transesterification Reaction

| Starting Material | Reagent(s) | Conditions | Potential Product |

| This compound | Sodium Ethoxide, Ethanol | Base-catalyzed, Ethanol as solvent | Ethyl 3-amino-2,6-difluorobenzoate |

Amidation with Amines to form Primary, Secondary, or Tertiary Amides

The conversion of this compound to an amide can be accomplished through a two-step process. First, the methyl ester is hydrolyzed to 3-amino-2,6-difluorobenzoic acid as described previously. The resulting carboxylic acid is then coupled with a primary, secondary, or tertiary amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by activating the carboxylic acid, for instance by converting it to an acyl chloride. masterorganicchemistry.comgoogle.com

Direct amidation of the methyl ester with an amine is also possible but is often less efficient and may require harsh conditions or specific catalysts. The hydrolysis-amidation sequence is a more common and reliable route documented in synthetic procedures involving this scaffold. masterorganicchemistry.com

Reactivity of the Fluorinated Aromatic Ring

The benzene ring of this compound is substituted with two strongly electron-withdrawing fluorine atoms, an electron-donating amino group, and an electron-withdrawing methyl ester group. This complex substitution pattern dictates its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic attack. nih.gov In this compound, the two fluorine atoms significantly lower the electron density of the ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). In such reactions, a nucleophile attacks an electron-deficient ring carbon, displacing a leaving group. masterorganicchemistry.com

The fluorine atoms themselves are excellent leaving groups for SNAr reactions, a counter-intuitive fact when compared to other halogens but well-established in this reaction class. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is enhanced by electron-withdrawing groups. masterorganicchemistry.com While the general principles of SNAr are well-understood, specific studies detailing the displacement of a fluorine atom on this compound by an external nucleophile were not identified in the surveyed literature. The presence of the electron-donating amino group would influence the regioselectivity of such an attack.

Electrophilic Aromatic Substitution (EAS) Studies (e.g., Nitration, Halogenation)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The reactivity and regioselectivity are governed by the existing substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the methyl ester (-CO₂Me) and fluorine (-F) atoms are deactivating groups. The ester directs meta, while fluorine directs ortho and para.

The outcome of an EAS reaction on this substrate would depend on the interplay of these competing effects. The strong activating effect of the amino group would likely dominate, directing substitution to the positions ortho and para to it (C4 and C6). However, the C6 position is already occupied by a fluorine atom. Therefore, the C4 position would be the most likely site for electrophilic attack. Detailed experimental studies, such as specific nitration or halogenation reactions on this compound, have not been found in the reviewed literature to confirm this theoretical outcome.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming carbon-carbon bonds. A prerequisite for these reactions is typically an aryl halide (Cl, Br, I) or a triflate serving as the electrophilic partner.

This compound, in its native form, lacks a suitable leaving group (as aryl fluorides are generally unreactive in these specific coupling reactions) and therefore cannot directly participate as a substrate in these transformations. For this molecule to be used in such a coupling, the amino group would first need to be chemically transformed into a suitable leaving group. A common strategy involves the conversion of the aniline (B41778) to a diazonium salt, which can then be converted into an iodide or bromide via a Sandmeyer-type reaction. This newly installed halide could then readily participate in Suzuki, Heck, or Sonogashira couplings. While this pathway is chemically feasible, no specific examples of this sequence starting with this compound are documented in the surveyed literature.

Mechanistic Studies of Key Transformations

Mechanistic studies are crucial for understanding and optimizing the reactions involving this compound. Such studies provide insights into the step-by-step processes of bond formation and cleavage, the nature of transient species, and the factors governing reaction rates and outcomes.

The transformation of analogous aminobenzoic acid derivatives often proceeds through common intermediates. For instance, in reactions involving nucleophilic substitution at the carbonyl group, an unstable amino methanol intermediate is typically formed. This intermediate, under acidic conditions, can undergo dehydration to form an imine. The synthesis of various aminobenzoic acid derivatives has been achieved through the addition of amine-based nucleophiles to the carbonyl group, which points to the likelihood of similar pathways for this compound. nih.gov

One of the key synthetic routes to aminobenzoic acids is the reduction of the corresponding nitrobenzoic acids. The mechanism of this transformation is well-established and generally proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino group.

In the context of peptide synthesis, which shares similarities with amide bond formation from aminobenzoates, studies on fluorophenyl esters reveal complex reaction mechanisms. The reaction of Boc-alanine fluorophenyl esters with amino acid esters does not follow a simple second-order kinetic model, suggesting a more intricate, possibly chain-like, reaction pathway. nih.gov This complexity may also be relevant to the transformations of this compound, especially in polymerization or coupling reactions.

Cryo-electron microscopy studies on the ribosome's handling of aminobenzoic acid derivatives have provided structural snapshots of their accommodation within the catalytic center. These studies show that the sp²-hybridized backbone of these monomers, unlike typical l-α-amino acids, does not efficiently trigger the conformational changes required for the induced-fit mechanism of amide bond formation. acs.org This provides a rationale for the observed differences in reactivity and incorporation efficiency of such non-canonical monomers into polypeptide chains. acs.org

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence reaction speed and efficiency. For reactions involving fluorinated aromatic compounds, the high electronegativity of fluorine can significantly impact reaction kinetics.

A study on the kinetics of peptide synthesis using various fluorophenyl esters of Boc-alanine demonstrated that the reaction rate is dependent on the concentration of both the amino component and the active ester, following the rate expression V = kC(N)⁰.⁵C(AE)¹.⁵. nih.gov This indicates a complex reaction order. The reactivity of these active esters was found to be in the order: BocAlaOTfc > BocAlaOPfp > BocAlaOTfp > BocAlaTrf. nih.gov Such kinetic data is invaluable for optimizing reaction conditions to achieve desired products in high yields.

The following table presents the apparent rate constants for the reaction of different Boc-alanine fluorophenyl esters with Leucine amide (LeuNH₂) and Valine methyl ester (ValOCH₃), illustrating the influence of the ester group on reactivity.

| Active Ester | Reacting Amine | Apparent Rate Constant (k) |

| BocAlaOTfc | ValOCH₃ | Highest |

| BocAlaOPfp | ValOCH₃ | |

| BocAlaOTfp | ValOCH₃ | |

| BocAlaTrf | ValOCH₃ | Lowest |

| BocAlaOTrf | LeuNH₂ | Higher than with ValOCH₃ |

| BocAlaOTfp | LeuNH₂ | Higher than with ValOCH₃ |

| BocAlaOPfp | LeuNH₂ | Higher than with ValOCH₃ |

| BocAlaTfc | LeuNH₂ | Higher than with ValOCH₃ |

Data derived from fluorescence-based kinetic studies of peptide synthesis. The exact numerical values for the rate constants were not provided in the source material, but the relative order of reactivity was established. nih.gov

These findings suggest that similar kinetic analyses of reactions involving this compound would be beneficial for understanding its reactivity profile and for the rational design of synthetic protocols.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile.

For instance, DFT studies on 2,4-difluoroaniline (B146603) have been used to analyze its hyperpolarizability, frontier molecular orbitals (HOMO and LUMO), and Natural Bond Orbitals (NBO). researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. For 2,4-difluoroaniline, this gap was calculated to be 5.2186 eV, and its chemical hardness was determined to be 2.6093, indicating high stability. researchgate.net Similar calculations for this compound would provide valuable insights into its electronic structure and reactivity.

The following table summarizes key quantum chemical parameters calculated for 2,4-difluoroaniline using DFT (B3LYP/6-311++G(d, 2p)).

| Parameter | Value |

| HOMO-LUMO Energy Gap (eV) | 5.2186 |

| Chemical Hardness (η) | 2.6093 |

| Electrophilicity Index (ω) | 2.3371 |

These values provide a quantitative measure of the molecule's stability and electrophilic character. researchgate.net

Furthermore, computational studies have been employed to investigate the mechanism of photoinduced difluoroalkylation of anilines. These studies propose a radical chain mechanism initiated by the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluorinated reagent. acs.org The calculated photochemical quantum yield (Φ) of 2.7 supports this radical chain scenario. acs.org

In the context of synthesizing active pharmaceutical ingredients, a combination of DFT calculations and microkinetic simulations has been used to study condensation reactions. rsc.org These computational approaches have successfully reproduced experimental observations, such as reduced reaction times under mechanochemical conditions, and have provided detailed mechanistic explanations for these phenomena. rsc.org The application of such computational methodologies to the chemical transformations of this compound would undoubtedly deepen our understanding of its reaction mechanisms.

Iv. Advanced Applications and Derivatization in Specialized Fields

Medicinal Chemistry and Drug Discovery

In the quest for new and more effective drugs, medicinal chemists rely on innovative molecular building blocks. Methyl 3-amino-2,6-difluorobenzoate serves as a crucial starting material or intermediate in the synthesis of a variety of pharmacologically active compounds.

Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and has long been a target for anticancer drugs. Antifolates, which interfere with the function of folic acid, are a major class of TS inhibitors. The synthesis of novel quinazoline-based antifolates often involves the use of substituted aminobenzoic acid derivatives. Research has shown that introducing fluorine atoms into the quinazoline (B50416) nucleus can significantly enhance the inhibitory activity against TS. The general synthetic approach for these inhibitors allows for the incorporation of varied aminobenzoate components, making this compound a valuable precursor for creating potent, fluorinated TS inhibitors. These compounds are designed to mimic the natural folate substrate, thereby blocking DNA production and inhibiting cancer cell growth.

The Raf kinase family (ARAF, BRAF, CRAF) is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers. While early inhibitors targeting specific BRAF mutations were successful, they often led to paradoxical activation of the pathway in cells with wild-type BRAF, limiting their use. This spurred the development of pan-Raf inhibitors that target all Raf isoforms.

A notable example is the pan-Raf inhibitor LY3009120 , which has shown efficacy against cancers with BRAF or RAS mutations. The synthesis of LY3009120 utilizes a key intermediate derived from a fluorinated aniline (B41778), highlighting the importance of building blocks like this compound. The presence of the fluorine atom is crucial for the molecule's ability to bind effectively to the kinase domain of the Raf proteins. LY3009120 demonstrates potent inhibition across multiple Raf isoforms and active dimers.

Table 1: Inhibitory Activity of LY3009120 against Raf Kinase Isoforms

| Kinase Target | IC₅₀ (nM) |

|---|---|

| BRAFV600E | 5.8 |

| BRAFWT | 9.1 |

| CRAFWT | 15 |

Data sourced from MedChemExpress and APExBIO. researchgate.net

This broad activity profile helps to minimize the paradoxical activation seen with more selective inhibitors. researchgate.net

The utility of this compound extends beyond specific inhibitor classes; it is a versatile intermediate for a range of Active Pharmaceutical Ingredients (APIs). google.comgoogle.com Its structure, an aromatic amine with ortho and para fluorine substitution relative to the amino group, and a methyl ester, provides multiple reaction sites for building molecular complexity. Patents for various therapeutic agents cite the use of closely related aminobenzotrifluoride and fluorinated benzoic acid structures as key intermediates in the synthesis of drugs for treating conditions like inflammation and diarrhea. google.com The fluorinated phenyl ring is a common motif in modern pharmaceuticals, valued for its ability to improve metabolic stability and binding affinity.

A lead compound is a chemical structure that shows a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. Anthranilic acid derivatives have been identified as important pharmacophores in drug discovery. nih.gov For instance, they have been investigated as agents that can interfere with protein glycation and as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), a protein involved in regulating key oncogenes like c-Myc. google.com

The specific substitution pattern of this compound makes it an attractive core for creating libraries of compounds to screen against various biological targets. The fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and can block metabolic pathways, leading to a longer duration of action. The PubChem database lists several patents associated with this chemical structure, indicating its active exploration in the development of new therapeutics. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of unnatural amino acids is a key strategy in peptidomimetic design. As a derivative of an amino acid, this compound and its parent acid can be used as building blocks for such molecules. The difluoro-substituted phenyl ring imposes specific conformational constraints on the resulting peptidomimetic, which can help to lock the molecule into the bioactive shape required for interacting with its biological target.

The search for new antiviral agents is a continuous effort in medicinal chemistry. Fluorinated compounds are of significant interest due to their potential to inhibit viral replication. While direct application of this compound in publicly documented antiviral synthesis is not widespread, the core structure of anthranilic acid has been used to develop compounds with antiviral properties. For example, a series of anthranilic diamide (B1670390) derivatives were synthesized and showed potent activity against plant viruses like the tobacco mosaic virus (TMV) by interfering with the viral coat protein. nih.gov Furthermore, the incorporation of perfluoroalkyl moieties into other complex molecules has yielded derivatives with strong antiviral activity against a range of human viruses, including influenza and herpes simplex virus. nih.gov This suggests that fluorinated building blocks like this compound are promising candidates for the development of novel antiviral therapeutics.

Application in Fungal Selective Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of proteins, including many that are critical for the survival and virulence of fungal pathogens. As such, Hsp90 has emerged as a promising target for the development of novel antifungal agents. The goal is to create inhibitors that are selective for fungal Hsp90 over its human counterparts to minimize host toxicity. While fluorinated compounds are of significant interest in medicinal chemistry for their ability to enhance metabolic stability and binding affinity, a thorough review of scientific literature and patent databases did not yield specific examples of this compound being used as a direct precursor or intermediate in the synthesis of fungal selective Hsp90 inhibitors.

Agrochemical Research and Development

The unique substitution pattern of this compound makes it a significant intermediate in the synthesis of new agrochemicals. cymitquimica.comcymitquimica.com The difluoro-substitution can enhance the biological activity and metabolic stability of the final product, which are desirable properties for modern herbicides and insecticides. cymitquimica.com

This compound serves as a versatile starting material for creating more complex agrochemical intermediates. The amino group can be readily transformed into a variety of other functional groups or used as a nucleophile in coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. These reactions allow for the construction of a diverse library of compounds for biological screening. For instance, the amino group can undergo diazotization followed by substitution to introduce a range of functionalities, or it can be acylated or alkylated to produce a variety of amide and amine derivatives.

The table below illustrates potential agrochemical intermediates that can be synthesized from this compound, showcasing its versatility as a building block.

| Starting Material | Reagent(s) | Potential Intermediate | Potential Application Area |

| This compound | 1. NaNO₂, HCl2. CuCN | Methyl 3-cyano-2,6-difluorobenzoate | Herbicide/Fungicide Synthesis |

| This compound | Acyl Chloride (e.g., Propionyl chloride) | Methyl 3-(acylamino)-2,6-difluorobenzoate | Herbicide/Insecticide Synthesis |

| This compound | 1. LiOH, H₂O2. Thionyl Chloride | 3-Amino-2,6-difluorobenzoyl chloride | Amide-based Pesticide Synthesis |

| This compound | Pyridine-2-sulfonyl chloride | Methyl 3-(pyridin-2-ylsulfonamido)-2,6-difluorobenzoate | Sulfonylurea-type Herbicide Research |

This table represents chemically plausible derivatives for research purposes and does not indicate established products.

The development of new herbicides and insecticides is driven by the need to overcome resistance to existing products and to find more effective and environmentally benign solutions. Fluorinated compounds are particularly prevalent in modern pesticide discovery. While specific, commercialized herbicides or insecticides derived directly from this compound are not detailed in publicly available literature, its role as an intermediate is noted by chemical suppliers for the agrochemical industry. echemi.comalfa-chemistry.com Its structure is suitable for creating analogs of known classes of pesticides, such as pyridazine-based herbicides or anthranilic diamide insecticides, where fluorinated anilines are key components. nih.gov The synthesis of novel N-substituted derivatives is a common strategy in the search for new herbicidal and insecticidal activities.

Material Science and Engineering

The application of fluorinated aromatic compounds extends into material science, where they can be used to create materials with unique optical, electronic, and physical properties.

Organic semiconductors are the basis for a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and packing of the organic materials. While fluorination is a known strategy to tune the electronic properties and stability of organic semiconductors, and some commercial suppliers suggest its potential use in liquid crystal applications, a review of the scientific and patent literature did not reveal specific instances of this compound being utilized as a building block for the synthesis of organic semiconductors. tradeindia.com

The incorporation of small organic molecules into polymers can be used to create advanced materials with tailored properties. The bifunctional nature of this compound (with its amino and ester groups) could theoretically allow it to be integrated into polymer chains, for example, in the synthesis of specialty polyamides or polyesters. However, despite the theoretical potential, searches of the current scientific and patent literature did not identify any specific research detailing the integration of this compound into polymeric or other advanced materials.

Crystal Engineering and Solid-State Properties

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the principles of crystal engineering allow for predictions of its solid-state behavior based on the analysis of related structures. The presence of hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and fluorine atoms), along with the fluorinated aromatic ring, suggests a rich potential for forming diverse supramolecular architectures.

Furthermore, research on other aminobenzoic acid derivatives demonstrates their capacity to form complex supramolecular assemblies through hydrogen bonding and π-π stacking interactions. nih.gov The introduction of fluorine atoms, as seen in perfluoroalkylated benzoic acid derivatives, can enhance self-assembly properties, leading to the formation of gels and other organized structures. nih.gov This suggests that this compound could be a valuable component in the design of new materials with tailored solid-state properties.

Table 1: Predicted Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Amino Group (N-H) | Carbonyl Oxygen (C=O) | Primary driver of supramolecular assembly |

| Hydrogen Bonding | Amino Group (N-H) | Fluorine Atom (F) | Directional control of crystal packing |

| Halogen Bonding | Fluorine Atom (C-F) | --- | Can influence molecular orientation |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Stabilization of the crystal lattice |

Catalysis and Reagent Chemistry

The reactivity of this compound, stemming from its functional groups, positions it as a significant molecule in the realm of organic synthesis, both as a potential catalytic species and as a versatile reagent.

Role as a Catalyst in Organic Synthesis

Direct evidence of this compound acting as a catalyst is limited in current scientific literature. However, the broader class of aminobenzoic acid derivatives has been explored for their catalytic potential. For instance, certain aminobenzoic acid derivatives have been studied for their ability to obstruct the induced fit in the catalytic center of ribosomes, which, while an inhibitory role, provides insight into their interaction with catalytic sites. nih.govacs.org

In the synthesis of its hydrochloride salt, pyridine (B92270) is noted to act as a base and catalyst, highlighting the type of chemical environment where such molecules can play a catalytic role. The amino group on the benzene ring can potentially act as a Brønsted base or, in coordination with a metal center, as a ligand in a catalytic complex. The electronic-withdrawing nature of the fluorine atoms can modulate the basicity and nucleophilicity of the amino group, which could be harnessed in catalyst design.

Versatile Reagent in Various Scientific Research Applications

The primary and well-documented role of this compound is as a versatile reagent and building block in organic synthesis. Its utility is particularly prominent in the preparation of complex pharmaceutical compounds. The presence of three distinct functional groups—the amino group, the methyl ester, and the difluorinated benzene ring—allows for a wide range of chemical transformations.

The amino group can undergo various reactions, including nucleophilic substitution and reduction of a precursor nitro group. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The fluorinated aromatic ring provides a scaffold with enhanced metabolic stability and lipophilicity, properties that are highly desirable in drug discovery.

A notable application of a closely related compound, methyl 3-amino-2-fluorobenzoate, is as a key intermediate in the synthesis of the cancer drug Dabrafenib. chemicalbook.com This underscores the importance of this class of compounds as starting materials for active pharmaceutical ingredients (APIs). The difluoro-substituted analog, this compound, is also utilized in the manufacturing of specialty chemicals and materials.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Products |

| Amino Group | Nucleophilic Substitution, Diazotization, Acylation | Substituted anilines, diazonium salts, amides |

| Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic acids, amides, alcohols |

| Fluorinated Ring | Electrophilic Aromatic Substitution | Further substituted benzene derivatives |

V. Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are the cornerstone for the characterization of newly synthesized or isolated batches of Methyl 3-amino-2,6-difluorobenzoate, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework and the chemical environment of each atom.

In ¹H NMR, the aromatic protons provide key information. Due to the substitution pattern, the two aromatic hydrogens are not equivalent and typically appear as a complex multiplet or as distinct doublets of doublets, influenced by coupling to each other and to the adjacent fluorine atoms. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The amino (-NH₂) protons present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. For the hydrochloride salt of a similar compound in DMSO-d₆, the amine protons have been noted to appear around 9.00 ppm.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region (around 165-170 ppm). The aromatic carbons show distinct signals, with their chemical shifts significantly influenced by the attached fluorine, amino, and ester groups. The carbons directly bonded to fluorine (C2 and C6) will show large one-bond carbon-fluorine coupling constants (¹JCF), which is a definitive indicator of their position. The methyl carbon of the ester group will appear as a singlet in the upfield region of the spectrum (typically around 50-55 ppm). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic-H | 6.5 - 7.5 | m (multiplet) | Complex pattern due to H-H and H-F coupling. |

| -NH₂ | Variable (e.g., 3.5 - 5.0) | br s (broad singlet) | Shift and broadening are solvent and concentration dependent. |

| -OCH₃ | ~3.9 | s (singlet) | Characteristic sharp signal for the methyl ester. |

| ¹³C NMR | |||

| C=O (Ester) | 164 - 168 | s or t | May show small coupling to fluorine. |

| C-F | 150 - 165 | d (doublet) | Large ¹JCF coupling constant expected. |

| C-NH₂ | 140 - 150 | s or t | |

| C-COOCH₃ | 110 - 120 | t (triplet) | Coupling to two adjacent fluorine atoms. |

| Aromatic C-H | 105 - 125 | d (doublet) | |

| -OCH₃ | 51 - 53 | q (quartet) |

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₈H₇F₂NO₂ and a calculated molecular weight of approximately 187.14 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass (187.0445 Da), which provides strong evidence for the correct elemental formula. nih.gov

Electron ionization (EI) mass spectrometry would typically reveal a prominent molecular ion peak (M⁺) at m/z = 187. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of the methoxy (B1213986) group (-•OCH₃): leading to a fragment ion at m/z = 156.

Loss of the entire carbomethoxy group (-•COOCH₃): resulting in a fragment at m/z = 128.

Decarbonylation: Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment to give an ion at m/z = 128.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 187 | [M]⁺ | Molecular Ion |

| 156 | [M - •OCH₃]⁺ | Loss of the methoxy radical |

| 128 | [M - •COOCH₃]⁺ | Loss of the carbomethoxy radical |

Note: This table represents a simplified prediction of the primary fragmentation ions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group will typically show two distinct, sharp to medium intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is expected around 1715-1735 cm⁻¹.

C-F Stretching: Strong absorptions due to the carbon-fluorine bonds on the aromatic ring are expected in the 1200-1350 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak intensity bands for the aromatic ring C=C bond vibrations typically appear in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O single bond of the ester group will show strong absorptions in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Ester (C=O) | C=O Stretch | 1715 - 1735 | Strong, Sharp |

| Aromatic C-F | C-F Stretch | 1200 - 1350 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Studies

Theoretical calculations are frequently used to complement experimental data, providing deeper insights into the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties. For this compound, DFT calculations can be used to:

Optimize the Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallography data.

Calculate Vibrational Frequencies: Predict the IR spectrum of the molecule. The calculated frequencies can aid in the assignment of experimental IR bands. dergipark.org.tr

Analyze the Electronic Structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide information about the molecule's reactivity. The HOMO is typically localized on the electron-rich amino group and aromatic ring, while the LUMO is often centered on the electron-withdrawing ester group and the fluorinated ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.

Predict NMR Chemical Shifts: The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, can calculate theoretical NMR chemical shifts, which are invaluable for assigning complex experimental spectra. researchgate.net

These computational studies provide a theoretical framework that enhances the interpretation of experimental spectroscopic data, leading to a more complete characterization of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodologies applied to structurally similar compounds, such as aminobenzoic acid derivatives, provide a clear framework for how such an analysis would be conducted.

The primary goal of MD simulations in the context of conformational analysis is to explore the potential energy surface of the molecule to identify stable and low-energy conformations. This is achieved by numerically solving Newton's equations of motion for a system of interacting atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve over time.

For a molecule like this compound, key conformational features of interest would include the orientation of the methoxycarbonyl group (-COOCH₃) relative to the benzene (B151609) ring and the planarity of the amino group (-NH₂). The presence of two fluorine atoms ortho to the amino and ester groups introduces significant steric and electronic effects that would strongly influence the molecule's preferred three-dimensional structure.

Research on related aminobenzoic acids demonstrates the utility of MD simulations in understanding phenomena such as pre-nucleation aggregation in solution and the stability of different polymorphic forms in the solid state. researchgate.netchemrxiv.org For instance, MD simulations can reveal how intermolecular interactions, such as hydrogen bonding and π-π stacking, dictate the self-assembly of molecules. chemrxiv.org In the case of this compound, MD simulations could predict how the amino and ester groups participate in hydrogen bonding and how the fluorinated aromatic ring interacts with its environment. Studies on other fluorinated compounds have also shown that fluorine substitution has a profound impact on molecular conformation, a factor that MD simulations are well-suited to explore. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new or untested chemicals.

While specific QSAR models developed for this compound are not widely reported, the principles of QSAR can be readily applied to predict its potential biological activities based on its structural features. A QSAR study involves several key steps:

Data Set Collection: A training set of molecules with known biological activities (e.g., enzyme inhibition, antibacterial effects) is compiled. For a study involving this compound, this set would ideally include other aminobenzoate derivatives with and without fluorine substitution.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the training set. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for their inhibitory activity against bacterial enzymes. nih.gov Similarly, research on other fluorinated compounds has highlighted the role of fluorine in modulating biological activity, which can be captured by QSAR models. mdpi.comresearchgate.net For this compound, a QSAR model could be used to predict its potential efficacy as an antibacterial agent, an enzyme inhibitor, or other biologically active compound, thereby guiding experimental testing.

Prediction of Physicochemical Properties through Computational Methods

Computational methods are frequently used to predict the physicochemical properties of a molecule before it is synthesized or as a complement to experimental data. For this compound, a variety of properties have been calculated using established computational models and are available in public databases such as PubChem. These predicted properties provide valuable insights into the molecule's behavior in different chemical and biological environments.

Below is a table summarizing some of the computationally predicted physicochemical properties for this compound.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₈H₇F₂NO₂ | - |

| Molecular Weight | 187.14 g/mol | PubChem |

| XLogP3 | 1.3 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Exact Mass | 187.04448479 Da | PubChem 2.1 |

| Topological Polar Surface Area | 52.3 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 13 | - |

| Formal Charge | 0 | - |

| Complexity | 201 | Cactvs 3.4.6.11 |

| Isotope Atom Count | 0 | - |

| Defined Atom Stereocenter Count | 0 | - |

| Undefined Atom Stereocenter Count | 0 | - |

| Defined Bond Stereocenter Count | 0 | - |

| Undefined Bond Stereocenter Count | 0 | - |

| Covalently-Bonded Unit Count | 1 | - |

| Is Canonicalized | Yes | PubChem |

Data sourced from the PubChem database entry for CID 45480188. researchgate.net

These predicted values are critical for a range of applications. For example, the XLogP3 value suggests a moderate level of lipophilicity, which is an important factor in drug absorption and distribution. The hydrogen bond donor and acceptor counts, along with the topological polar surface area, are key indicators of a molecule's potential to interact with biological targets and its permeability across cell membranes.

Vi. Patents and Industrial Research on Methyl 3 Amino 2,6 Difluorobenzoate

Analysis of Patent Literature for Synthesis and Applications

Patent literature provides significant insight into the primary synthetic methodologies and the key areas of application for Methyl 3-amino-2,6-difluorobenzoate.

The synthesis of this compound is a well-documented process in patent literature, often forming a crucial step in the preparation of more complex active pharmaceutical ingredients. The most frequently cited route involves a two-step process starting from 2,6-difluoro-3-nitrobenzoic acid.

The general synthetic pathway is detailed in several patents, including US 2011/0003859 A1, US 2011/0003809 A1, and US11634409B2. googleapis.comgoogleapis.comgoogle.com The process begins with the esterification of 2,6-difluoro-3-nitrobenzoic acid to yield Methyl 2,6-difluoro-3-nitrobenzoate. googleapis.comgoogleapis.com This intermediate is then subjected to reduction, which selectively converts the nitro group to an amino group, affording the final product, this compound. googleapis.comgoogleapis.comgoogle.com

A common method for the initial esterification step is the use of trimethylsilyldiazomethane (B103560) in methanol (B129727). googleapis.comgoogleapis.com For the subsequent reduction of the nitro group, catalytic hydrogenation is the preferred method. googleapis.comgoogleapis.comgoogle.com This is typically carried out using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere. googleapis.comgoogleapis.comgoogle.com The reaction is monitored for the consumption of the starting material to ensure completion. googleapis.comgoogleapis.com

The following table summarizes a typical patented synthetic route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Final Product | Patent Reference |

| 1 | 2,6-difluoro-3-nitrobenzoic acid | Trimethylsilyldiazomethane, Methanol | Methyl 2,6-difluoro-3-nitrobenzoate | US 2011/0003859 A1 googleapis.com |

| 2 | Methyl 2,6-difluoro-3-nitrobenzoate | 10% Pd/C, Hydrogen, Ethanol (B145695) | This compound | US 2011/0003859 A1 googleapis.com |

This synthetic approach is valued for its efficiency and high yields, with reports indicating product generation of over 99% for each step in laboratory-scale preparations. googleapis.comgoogleapis.com

This compound is primarily utilized as a crucial intermediate in the synthesis of pharmaceutical compounds. The patent literature strongly indicates its role as a building block for kinase inhibitors, which are a class of targeted cancer therapies.